2-Cyano-3-(4-ethoxyphenyl)acrylic acid
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Overview
Description
2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid is an organic compound with the molecular formula C12H11NO3 It is characterized by the presence of a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to a phenyl ring, along with an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation reaction between 4-ethoxybenzaldehyde and malononitrile in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol. The resulting product is then subjected to hydrolysis to yield the desired acrylic acid derivative.
Industrial Production Methods
Industrial production of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid involves its interaction with specific molecular targets and pathways. The cyano group and the acrylic acid moiety play crucial roles in its reactivity and biological activity. The compound can act as an electrophile, participating in various nucleophilic addition and substitution reactions. Additionally, its structural features allow it to interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(4-methoxy-phenyl)-acrylic acid
- 2-Cyano-3-(4-hydroxy-phenyl)-acrylic acid
- 2-Cyano-3-(4-methyl-phenyl)-acrylic acid
Uniqueness
2-Cyano-3-(4-ethoxy-phenyl)-acrylic acid is unique due to the presence of the ethoxy group, which imparts distinct electronic and steric properties compared to its analogs
Properties
Molecular Formula |
C12H11NO3 |
---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
2-cyano-3-(4-ethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C12H11NO3/c1-2-16-11-5-3-9(4-6-11)7-10(8-13)12(14)15/h3-7H,2H2,1H3,(H,14,15) |
InChI Key |
MYBMSWJVQCPVJH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C#N)C(=O)O |
Origin of Product |
United States |
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